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Abstract
Akuammicine, a monoterpene indole alkaloid primarily isolated from the seeds of Picralima

nitida and other plants of the Apocynaceae family, has garnered significant interest in the

scientific community for its unique chemical architecture and potential pharmacological

activities.[1] This technical guide provides an in-depth overview of the structural elucidation of

akuammicine, detailing the spectroscopic and crystallographic data that have been pivotal in

defining its complex polycyclic framework and absolute stereochemistry. This document

summarizes key quantitative data, outlines experimental methodologies, and presents visual

representations of the structural analysis workflow to serve as a comprehensive resource for

researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction
The structural journey of akuammicine, first isolated in 1927, culminated in the definitive

confirmation of its structure and absolute stereochemistry by X-ray crystallography in 2017.[1] It

belongs to the Strychnos alkaloid family and is biosynthetically derived from the central

intermediate strictosidine. The elucidation of its structure has been a testament to the power of

modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Mass Spectrometry (MS), and single-crystal X-ray diffraction. Understanding the precise three-

dimensional arrangement of atoms in akuammicine and its stereoisomers is critical for

elucidating its biological targets and for the rational design of new therapeutic agents.
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Physicochemical and Spectroscopic Data of
Akuammicine
The structural characterization of akuammicine (C₂₀H₂₂N₂O₂) relies on a combination of

spectroscopic techniques that provide detailed information about its connectivity and

stereochemistry.

NMR Spectroscopy
NMR spectroscopy has been instrumental in assigning the proton and carbon frameworks of

akuammicine. One-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC,

HMBC, NOESY) NMR experiments have enabled the complete assignment of its complex

structure.[2]

Table 1: ¹³C NMR Spectroscopic Data for Akuammicine (75 MHz, CDCl₃)[2]
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Carbon No. Chemical Shift (δ) ppm

2 164.0

3 61.5

5 54.1

6 43.2

7 55.0

8 133.2

9 121.4

10 122.3

11 129.6

12 110.5

13 143.1

14 29.3

15 28.5

16 102.3

17 (C=O) 167.2

18 (CH₃) 13.8

19 129.8

20 130.9

21 55.1

22 (OCH₃) 51.8

Table 2: ¹H NMR Spectroscopic Data for Akuammicine (Partial)
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Proton No.
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

NH-1 8.97 s -

H-9 7.39 d 7.5

H-11 7.24 dt 8.0, 0.8

H-10 6.98 t 7.5

H-12 6.88 d 8.0

H-19 5.62 q 7.0

H-3 4.65 d 11.0

H-15 4.25 m -

OCH₃-22 3.78 s -

H-5α 3.65 d 15.0

H-18 1.70 d 7.0

Note: A complete, published table with all multiplicities and coupling constants is not readily

available in the searched literature. The data presented is compiled from existing publications.

Mass Spectrometry
Mass spectrometry provides crucial information about the molecular weight and fragmentation

pattern of akuammicine. The protonated molecule [M+H]⁺ is observed at an m/z of 323.[3]

Table 3: Key Mass Spectrometry Fragments of Akuammicine[4]
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m/z Relative Intensity Proposed Fragment

323.175 - [M+H]⁺

291.148590 100 [M+H - CH₃OH]⁺

292.152222 32.16 Isotopic Peak

218.093292 25.31 Further Fragmentation

204.080200 33.80 Further Fragmentation

182.083984 28.07 Further Fragmentation

Infrared Spectroscopy
Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule. For

akuammicine, IR analysis confirms the presence of an N-H group (amine), a C=O group

(ester), and aromatic C-H bonds.

X-ray Crystallography
Single-crystal X-ray diffraction has been the definitive method for the structural elucidation of

akuammicine, confirming its constitution and establishing its absolute stereochemistry. The

absolute configuration has been determined as (3S, 7R, 15S).[2][3] The quality of the

crystallographic data is indicated by a Flack parameter of 0.10 (13), which validates the

assigned absolute configuration.[3]

Table 4: Crystallographic Data for Akuammicine[2]
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Parameter Value

Chemical Formula C₂₀H₂₂N₂O₂

Crystal System Triclinic

Space Group P1

a (Å) 8.0123 (3)

b (Å) 10.3236 (4)

c (Å) 11.2032 (5)

α (°) 89.998 (3)

β (°) 81.139 (3)

γ (°) 72.848 (3)

Volume (Å³) 870.11 (6)

Z 2

Flack Parameter 0.10 (13)

Stereoisomers of Akuammicine
The complex structure of akuammicine with multiple chiral centers allows for the existence of

several stereoisomers. The biosynthesis of monoterpene indole alkaloids is under strict

enzymatic control, which dictates the stereochemistry of the natural product. The enzyme

geissoschizine oxidase (GO) plays a crucial role in the formation of the Strychnos alkaloid

scaffold, leading to the specific stereochemistry observed in naturally occurring akuammicine.

While the natural enantiomer is well-characterized, detailed structural and spectroscopic data

for other stereoisomers of akuammicine are not extensively reported in the literature. The

synthesis of racemic akuammicine has been achieved, which would contain both enantiomers.

[5] Furthermore, the synthesis and characterization of derivatives of akuammicine have been

reported, with some reactions proceeding diastereoselectively.[3] However, a comparative

analysis of the spectroscopic data of different diastereomers of the parent akuammicine
molecule is currently limited by the lack of available data.
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Experimental Protocols
Isolation and Purification of Akuammicine
A common method for the isolation of akuammicine from plant material, such as the seeds of

Picralima nitida, involves pH-zone-refining countercurrent chromatography.

Extraction: The powdered plant material is extracted with a suitable solvent, often methanol

or ethanol.

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate

the alkaloids from neutral compounds.

pH-Zone-Refining Countercurrent Chromatography: The enriched alkaloid fraction is then

purified using a biphasic solvent system. A typical system consists of ethyl acetate/water

(1:1, v/v) or tert-butyl methyl ether/acetonitrile/water (2:2:3, v/v/v). Triethylamine is added to

the organic phase as a retainer, and an acid (e.g., HCl) is added to the aqueous mobile

phase.

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer

chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those

containing pure akuammicine.

NMR Spectroscopy
Sample Preparation: A few milligrams of purified akuammicine are dissolved in an

appropriate deuterated solvent, typically chloroform-d (CDCl₃).

1D NMR: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300

MHz or higher).

2D NMR: A suite of 2D NMR experiments is performed to establish connectivity and spatial

relationships:

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon

correlations (2-3 bonds).

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, which is crucial for stereochemical assignments.

X-ray Crystallography
Crystallization: Single crystals of akuammicine suitable for X-ray diffraction are grown,

typically by slow evaporation of a solvent.

Data Collection: A selected crystal is mounted on a diffractometer, and diffraction data are

collected using a suitable X-ray source (e.g., Mo Kα radiation).

Structure Solution and Refinement: The crystal structure is solved using direct methods and

refined using full-matrix least-squares techniques. The absolute configuration is determined

by analyzing anomalous dispersion effects, leading to the calculation of the Flack parameter.

Visualizations
Structural Elucidation Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1666747?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Elucidation Workflow for Akuammicine
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Caption: A flowchart illustrating the key steps in the isolation and structural elucidation of

akuammicine.

Biosynthetic Relationship of Akuammicine

Biosynthetic Origin of Akuammicine

Tryptophan + Secologanin

Strictosidine

Strictosidine Synthase

Strictosidine Aglycone

Strictosidine Glucosidase

Geissoschizine

Preakuammicine

Geissoschizine Oxidase (GO)

Akuammicine

Spontaneous Deformylation

Other Strychnos Alkaloids

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1666747?utm_src=pdf-body
https://www.benchchem.com/product/b1666747?utm_src=pdf-body
https://www.benchchem.com/product/b1666747?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A simplified diagram showing the biosynthetic pathway leading to akuammicine.

Conclusion
The structural elucidation of akuammicine is a prime example of the application of modern

analytical techniques to unravel the complexities of natural products. The combination of NMR

spectroscopy, mass spectrometry, and single-crystal X-ray diffraction has provided an

unambiguous assignment of its structure and absolute stereochemistry. While the naturally

occurring enantiomer has been thoroughly characterized, a significant gap remains in the

detailed structural and spectroscopic data for its other stereoisomers. Further research

focusing on the synthesis and characterization of these stereoisomers will be crucial for a

comprehensive understanding of their structure-activity relationships and for unlocking the full

therapeutic potential of the akuammicine scaffold. This guide serves as a foundational

resource for researchers embarking on such endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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